molecular formula C16H9Cl2N3O2S2 B4760432 N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide

N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide

Cat. No. B4760432
M. Wt: 410.3 g/mol
InChI Key: TZWWNLUOUARQEO-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide, also known as DCTN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTN is a thiazolidinone derivative that has shown promising results in treating various diseases, including cancer, inflammation, and diabetes.

Mechanism of Action

The exact mechanism of action of N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of various enzymes, the modulation of gene expression, and the regulation of signaling pathways.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer research, N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and induce apoptosis. In inflammation research, N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines. In diabetes research, N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been shown to improve insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide in lab experiments include its potential therapeutic applications, its ability to inhibit enzyme activity, and its ability to modulate gene expression. The limitations of using N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide research. Firstly, further studies are needed to fully understand the mechanism of action of N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide. Secondly, more research is needed to explore the potential therapeutic applications of N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide in various diseases. Thirdly, studies are needed to investigate the toxicity and safety of N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide in humans. Lastly, research is needed to develop more efficient and cost-effective synthesis methods for N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide.

Scientific Research Applications

N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, inflammation, and diabetes. In cancer research, N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has been shown to improve insulin sensitivity and glucose uptake.

properties

IUPAC Name

N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O2S2/c17-11-4-3-9(12(18)7-11)6-13-15(23)21(16(24)25-13)20-14(22)10-2-1-5-19-8-10/h1-8H,(H,20,22)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWWNLUOUARQEO-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide
Reactant of Route 2
N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide
Reactant of Route 3
N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide
Reactant of Route 4
N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide
Reactant of Route 5
N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide

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